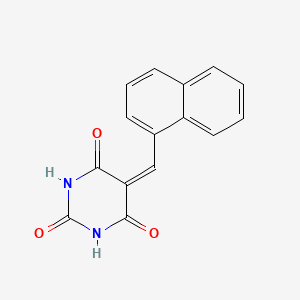
5-(naphthalen-1-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that features a naphthalene moiety linked to a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of naphthaldehyde with barbituric acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction. The mixture is then heated under reflux to complete the reaction, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole moiety, which also exhibit diverse biological activities.
Naphthoquinones: Oxidized derivatives of naphthalene with significant biological and industrial applications.
Barbiturates: Compounds containing the barbituric acid structure, known for their use in medicine as sedatives and anesthetics.
Uniqueness
5-[(NAPHTHALEN-1-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a naphthalene moiety with a diazinane trione structure. This unique structure imparts specific chemical properties and potential applications that are distinct from other similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
89422-33-3 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-(naphthalen-1-ylmethylidene)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H10N2O3/c18-13-12(14(19)17-15(20)16-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,(H2,16,17,18,19,20) |
InChI Key |
IRRHWYDVBCZPOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis(4-chlorophenyl)[2-(piperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B11517655.png)
![3,6-Diamino-2-benzoyl-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11517663.png)
![6-Amino-4-[4-(dimethylamino)phenyl]-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517665.png)
![6-Amino-3-(3-nitrophenyl)-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11517672.png)

![7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11517680.png)
![5,5-dimethyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium](/img/structure/B11517684.png)
![N'-[(4-bromophenyl)carbonyl]-4-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11517685.png)
![3,6-Dimethyl-8-nitro-1,4-dihydroimidazo[5,1-c][1,2,4]triazine](/img/structure/B11517691.png)
![ethyl 1-[2-(4-ethylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11517705.png)
![(3Z)-3-[(3-bromophenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B11517708.png)
![3-({4-[chloro(difluoro)methoxy]phenyl}amino)-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11517719.png)
![3-[(2Z)-4-(3,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11517729.png)
![N-cyclohexyl-5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11517737.png)
